molecular formula C18H16Cl2N4OS B3648535 N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B3648535
M. Wt: 407.3 g/mol
InChI Key: QGWNAQJEJWYLOQ-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 4-(phenoxymethyl)benzoate is an aromatic ester compound featuring a nitro group (-NO₂) at the 3-position of the benzyl moiety and a phenoxymethyl substituent at the 4-position of the benzoate ring.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS/c1-2-24-17(12-6-4-3-5-7-12)22-23-18(24)26-11-16(25)21-15-9-13(19)8-14(20)10-15/h3-10H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNAQJEJWYLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H19Cl2N5OS and a molecular weight of approximately 441.8 g/mol. Its structure features a dichlorophenyl moiety and a triazole ring, which are critical for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibitory activity against breast cancer (MCF7) and prostate cancer (PC-3) cell lines. The IC50 values for these cell lines were reported as 1.95 µM and 0.67 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Case Studies : In a study conducted by Zhang et al., the compound was part of a series evaluated for their anticancer effects using the TRAP PCR-ELISA assay. Notably, compounds containing similar structural motifs demonstrated lower IC50 values than established drugs, suggesting enhanced efficacy .
  • Table of IC50 Values :
    Cell LineIC50 Value (µM)Reference
    MCF7 (Breast)1.95
    PC-3 (Prostate)0.67
    HCT116 (Colon)0.80
    ACHN (Renal)0.87

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

  • Antibacterial Effects : The compound was tested against various bacterial strains using the dilution method, revealing significant antibacterial activity compared to standard antibiotics .
  • Table of Antimicrobial Efficacy :
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus10
    Escherichia coli15
    Pseudomonas aeruginosa20

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Nitro Groups: Compounds with nitro substituents (e.g., 3-nitrobenzyl or 3-nitrobenzoate) exhibit enhanced electrophilicity, making them reactive in hydrolysis or reduction reactions. This property is exploited in prodrug design or enzyme inhibition . Ester Linkages: Ethyl/methyl esters (e.g., Ethyl 3-nitro-4-(phenylamino)benzoate) generally offer better solubility than benzyl esters but lower thermal stability .

Biological Activity: Nitro-containing analogs (e.g., Ethyl 3-nitro-4-(phenylamino)benzoate) demonstrate antibacterial activity by interfering with bacterial RNA polymerase, as seen in compound 39 and 40 from .

Synthetic Utility :

  • Chlorocarbonyl derivatives (e.g., Methyl 3-[(chlorocarbonyl)oxy]benzoate) serve as intermediates for synthesizing amides or ureas, highlighting the versatility of benzoate esters in organic chemistry .

Stability and Reactivity

Nitro-substituted benzoates are prone to hydrolysis under alkaline conditions, releasing nitrobenzoic acids. For instance, Ethyl 3-nitro-4-(phenylamino)benzoate undergoes hydrolysis to yield bioactive carboxylic acids, a property leveraged in controlled drug release .

Challenges and Opportunities

  • Toxicity: Nitro groups can confer cytotoxicity, necessitating structural optimization (e.g., replacing nitro with cyano or amino groups) .
  • Material Science : Dual-nitro compounds show promise in liquid crystal formulations due to their planar geometry and dipole moments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or via copper-catalyzed click chemistry. Key steps include:

  • Step 1 : Preparation of the 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate under reflux in ethanol with thiourea and hydrazine derivatives .
  • Step 2 : Sulfanyl acetamide linkage via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural elucidation of this compound be systematically validated?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : ¹H/¹³C NMR to confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for CH₂-S) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths and angles, particularly for the triazole ring (average C-N bond length: 1.32 Å) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~470–475 Da) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays targeting triazole-sensitive enzymes (e.g., lanosterol demethylase for antifungal activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding modes of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The sulfanyl group often acts as a nucleophile (HOMO localized here) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51). The triazole ring shows strong π-π stacking with heme cofactors .
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Q. How can contradictory results in biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Replication : Repeat assays with stricter controls (e.g., solvent/DMSO concentration ≤1%) to rule out false positives .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Comparison : Benchmark against compounds like N-(4-ethoxyphenyl)-2-[(5-aryl-triazolyl)sulfanyl]acetamide to isolate substituent effects (e.g., chloro vs. methoxy groups) .

Q. What strategies improve the compound’s selectivity for target enzymes?

  • Methodological Answer :

  • SAR Studies : Modify substituents on the phenyl (e.g., 3,5-dichloro → 3,5-dimethyl) and triazole (e.g., ethyl → allyl) groups to reduce off-target interactions .
  • Proteomic Profiling : Use affinity chromatography with immobilized compound to identify off-target binding proteins .
  • Co-crystallization : Solve crystal structures of the compound with non-target enzymes to identify undesired binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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